molecular formula C10H11NOS2 B2636273 7-ethoxy-4H-1,4-benzothiazine-3-thione CAS No. 681472-42-4

7-ethoxy-4H-1,4-benzothiazine-3-thione

Cat. No. B2636273
CAS RN: 681472-42-4
M. Wt: 225.32
InChI Key: MKZRRJSJDIULHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-4H-1,4-benzothiazine-3-thione, also known as EBTT, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. EBTT is a thiazine derivative that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has shown promising results in various fields of research, including medicinal chemistry, material science, and environmental science.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione is Acetylcholinesterase (AChE) . AChE is a key enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft of nerve synapses, thus terminating signal transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects.

Mode of Action

7-Ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic neurotransmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The action of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various downstream effects, such as muscle contraction, heart rate, and other functions controlled by the cholinergic nervous system.

Result of Action

The molecular and cellular effects of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione’s action primarily involve the prolongation of cholinergic effects due to increased acetylcholine levels . This can lead to enhanced neurotransmission in cholinergic neurons, potentially affecting various physiological processes controlled by these neurons.

properties

IUPAC Name

7-ethoxy-4H-1,4-benzothiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-2-12-7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,2,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZRRJSJDIULHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-4H-1,4-benzothiazine-3-thione

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